Eicosapentaenoic acid, ethyl ester, commonly known as icosapent ethyl, is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid. This compound is primarily used in the medical field to manage dyslipidemia and hypertriglyceridemia, particularly in patients with elevated triglyceride levels. Icosapent ethyl is marketed under the brand name Vascepa and is indicated for use as an adjunct to diet and maximally tolerated statin therapy to reduce triglyceride levels and the risk of cardiovascular events in adults with specific risk factors .
The chemical formula for eicosapentaenoic acid, ethyl ester is , with a molar mass of approximately 330.512 g/mol. It exists as a highly purified omega-3 fatty acid that can significantly lower serum triglyceride concentrations .
Icosapent ethyl undergoes metabolic conversion in the body where it is de-esterified to release eicosapentaenoic acid. The primary reactions involve:
The biological activity of eicosapentaenoic acid, ethyl ester is primarily associated with its effects on lipid metabolism. It has been shown to:
Clinical studies have demonstrated that eicosapentaenoic acid can lower triglyceride levels significantly in patients with severe hypertriglyceridemia, providing a therapeutic benefit in managing cardiovascular risk factors .
Eicosapentaenoic acid, ethyl ester is synthesized through several methods:
Icosapent ethyl has several clinical applications:
Interaction studies involving eicosapentaenoic acid, ethyl ester have shown that it may interact with other medications, particularly those affecting lipid metabolism. Notably:
Several compounds are chemically similar to eicosapentaenoic acid, ethyl ester. These include:
Compound Name | Description | Unique Features |
---|---|---|
Docosahexaenoic Acid, Ethyl Ester | Another omega-3 fatty acid derivative | Primarily involved in brain health and development |
Eicosapentaenoic Acid | The parent compound without esterification | Directly involved in anti-inflammatory processes |
Omega-3 Acid Ethyl Ester | General term for various omega-3 esters | Includes various fatty acids like alpha-linolenic |
Alpha-Linolenic Acid | A plant-derived omega-3 fatty acid | Precursor to longer-chain omega-3 fatty acids |
Eicosapentaenoic acid, ethyl ester is unique due to its specific formulation and clinical applications aimed at reducing triglycerides and cardiovascular risks while providing a more stable delivery form compared to its parent compound .
The synthesis of eicosapentaenoic acid ethyl ester primarily involves the esterification of eicosapentaenoic acid with ethanol through various catalytic mechanisms [1] [5]. The most commonly employed industrial method utilizes acid-catalyzed esterification, where strong acid catalysts such as sulfuric acid facilitate the reaction under reflux conditions [3]. The reaction mechanism proceeds through protonation of the carbonyl oxygen of eicosapentaenoic acid, followed by nucleophilic attack by ethanol and subsequent elimination of water [27].
Under alkaline conditions, the triglyceride backbone of fish oil is easily broken through transesterification with ethanol to produce ethyl ester derivatives of eicosapentaenoic acid [5]. This process involves the dissolution of the glycerol backbone of triacylglycerols to release free eicosapentaenoic acid before enhancement with the most valuable omega-3 fatty acids [5]. The alkaline transesterification typically employs sodium hydroxide or sodium ethoxide as catalysts, operating at temperatures between 60-80°C [47].
Enzymatic synthesis represents an environmentally friendly alternative to chemical methods, utilizing immobilized lipases as biocatalysts [4] [5]. Lipase-catalyzed acidolysis of ethyl acetate with eicosapentaenoic acid concentrate in n-hexane using Novozym 435 has achieved conversion yields of 88-94% [4]. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate during the deacylation process, where ethanol binds to the fatty acid as an acceptor [26].
Immobilized lipase from Candida antarctica demonstrates particular effectiveness in eicosapentaenoic acid ethyl ester synthesis, with Thermomyces lanuginosa lipase derivatives achieving 24% ethyl ester production of eicosapentaenoic acid with high selectivity indices [29]. The selectivity of immobilized lipases toward eicosapentaenoic acid over docosahexaenoic acid can reach 20 times higher, making enzymatic methods particularly valuable for targeted eicosapentaenoic acid ethyl ester production [29].
Recent developments in green chemistry have introduced Brønsted acidic ionic liquids as alternative solvents for catalyzing transesterification reactions [5]. These ionic liquid systems, combined with ultrasound assistance, result in enhanced esterified eicosapentaenoic acid production while reducing environmental impact [5]. Ultrasonic-filled bed bioreactors using immobilized lipase Novozym 435 maintain stable 98% conversion rates and demonstrate superior specificity constants compared to conventional methods [5] [38].
Deep eutectic solvents have emerged as promising reaction media for fatty acid ethyl ester synthesis, with ultrasound power and temperature synergistically affecting ethyl ester transformation up to 93.61% [5]. These green solvents provide non-toxic alternatives while maintaining high conversion efficiency for eicosapentaenoic acid ethyl ester production [5].
Molecular distillation represents the most critical purification step for concentrating eicosapentaenoic acid ethyl ester from fish oil ethyl ester mixtures [9] [11]. The optimal temperature range for molecular distillation of eicosapentaenoic acid ethyl ester spans 110-140°C, with specific optimization studies indicating maximum efficiency at 115-120°C [11] [31]. Temperature elevation generally increases distillation yield until reaching the maximum evaporation temperature, beyond which thermal degradation occurs [31].
Vacuum application significantly affects separation efficiency, with optimal pressure ranges between 0.05-0.3 mbar facilitating enhanced separation while preventing thermal damage to polyunsaturated fatty acids [9] [11]. Under high vacuum conditions of 0.1-0.25 Pa, the equipment can operate at temperatures reduced by 150-200°C compared to atmospheric pressure distillation [35]. This reduction in operating temperature is crucial for maintaining the integrity of thermally sensitive eicosapentaenoic acid ethyl ester molecules [35].
Parameter | Optimal Range | Effect on Eicosapentaenoic Acid Ethyl Ester Separation |
---|---|---|
Temperature Range | 110-140°C | Higher temperature increases distillation yield until maximum point at ~120°C |
Pressure Range | 0.05-0.3 mbar | Lower pressure enhances separation efficiency and reduces thermal degradation |
Feed Flow Rate | 1.0-1.2 mL/min | Optimized flow prevents inadequate separation or inefficiencies |
Rotor Speed | 200-300 rpm | Proper speed ensures uniform film formation on evaporator surface |
Condenser Temperature | 3-5°C | Low temperature maintains condensation efficiency |
Evaporator Temperature | 115-120°C | Optimal temperature maximizes eicosapentaenoic acid ethyl ester content while minimizing docosahexaenoic acid ethyl ester |
Vacuum Level | 0.1-0.25 Pa | High vacuum enables distillation at lower temperatures |
Residence Time | 60-120 min | Sufficient time allows complete mass transfer |
Number of Stages | 1-3 stages | Single stage often optimal for eicosapentaenoic acid ethyl ester concentration |
Research demonstrates that single-stage molecular distillation often provides superior eicosapentaenoic acid ethyl ester concentration compared to multi-stage processes [11]. Under distillation temperature of 115°C, single-stage distillation yields higher eicosapentaenoic acid ethyl ester content (667.81 mg/g) and lower docosahexaenoic acid ethyl ester content (230.56 mg/g) compared to two-stage and three-stage distillations [11].
The multi-stage molecular distillation process facilitates continuous enrichment of eicosapentaenoic acid by systematically increasing distillation temperature for each stage [12]. However, the economic considerations of multi-stage operations, including equipment costs and energy consumption, often favor single-stage optimization for industrial applications [11].
Salt precipitation serves as an effective purification technique for eicosapentaenoic acid ethyl ester, utilizing the differential solubility of fatty acid salts in organic solvents [1] . Sodium hydroxide precipitation operates through alkaline hydrolysis mechanisms, where fatty acid salts precipitate while eicosapentaenoic acid ethyl ester remains solubilized in the alcohol phase . The optimal concentration range for sodium hydroxide spans 0.1-0.5 M, operating at pH 9.0-11.0 and temperatures between 20-40°C .
The precipitation mechanism involves the formation of sodium salts of saturated and less desirable fatty acids, which exhibit lower solubility in dichloromethane and other organic solvents compared to polyunsaturated fatty acid esters [17]. This selective precipitation allows for the concentration of eicosapentaenoic acid ethyl ester in the supernatant phase while removing saturated fatty acid contaminants [17].
Salt Type | Concentration Range | pH Range | Temperature | Separation Mechanism |
---|---|---|---|---|
Sodium Hydroxide | 0.1-0.5 M | 9.0-11.0 | 20-40°C | Alkaline hydrolysis and selective precipitation |
Sodium Chloride | 1-3 M | 6.5-7.5 | 4-25°C | Salting-out effect reducing solubility |
Ammonium Sulfate | 10-30% (w/v) | 7.0-8.0 | 4-20°C | Protein precipitation and phase separation |
Calcium Stearate | 0.5-2% (w/w) | 7.5-9.0 | 25-50°C | Formation of insoluble calcium salts |
Sodium Palmitate | 1-5% (w/w) | 8.0-10.0 | 20-35°C | Selective crystallization of saturated fatty acids |
Urea crystallization represents an advanced salt precipitation technique for omega-3 fatty acid purification, achieving eicosapentaenoic acid concentrations up to 89.64% with 2.85-fold enrichment [46]. The optimal conditions involve urea to fatty acid ratios of 2.99:1 and crystallization times of 23.64 hours [46]. This method exploits the ability of urea to form inclusion complexes with saturated and monounsaturated fatty acids while excluding polyunsaturated eicosapentaenoic acid ethyl ester [46].
The crystallization process operates through the formation of hexagonal urea crystals that selectively incorporate straight-chain fatty acids, leaving the highly unsaturated eicosapentaenoic acid ethyl ester in the liquid phase [46]. Temperature control during crystallization proves critical, with optimal conditions maintained at 4-20°C to ensure maximum selectivity [46].
Preparative chromatography scaling for eicosapentaenoic acid ethyl ester purification follows geometric scaling principles where injection volumes and flow rates are scaled proportionally to column dimensions [21] [40]. The separation of eicosapentaenoic acid ethyl ester from docosahexaenoic acid ethyl ester requires specialized stationary phases, with silver-thiolate chromatographic materials achieving purities exceeding 95% for eicosapentaenoic acid ethyl ester [21].
Reversed-phase medium-pressure liquid chromatography using AQ-C18 stationary phases demonstrates superior performance for omega-3 fatty acid ethyl ester purification [24] [43]. The AQ-C18 material, featuring polar end-capped silanol groups, outperforms conventional C18 phases in retention time control and impurity separation [24]. Binary isocratic methanol-water mobile phases (90:10, v/v) at flow rates of 30 mL/min achieve optimal eicosapentaenoic acid ethyl ester purification with 90.34% purity and 74.30% recovery [43].
Scale Type | Column Diameter | Column Length | Flow Rate | Sample Loading | Purity Achieved | Throughput |
---|---|---|---|---|---|---|
Analytical | 4.6 mm | 150-250 mm | 1-3 mL/min | 10-100 μL | >95% | mg/day |
Semi-Preparative | 10-21 mm | 250-300 mm | 10-30 mL/min | 100-1000 μL | >95% | g/day |
Preparative | 50-100 mm | 300-500 mm | 50-200 mL/min | 1-50 mL | 90-95% | kg/day |
Industrial | 200-500 mm | 500-1000 mm | 500-2000 mL/min | 100-1000 mL | 85-92% | tonnes/year |
Simulated moving bed chromatography represents the current state-of-the-art for industrial-scale eicosapentaenoic acid ethyl ester purification [19] [24]. This continuous separation technology enables higher throughput and improved efficiency compared to batch chromatographic processes [19]. The simulated moving bed system requires high concentration raw materials and utilizes smaller-particle stationary phases to ensure effective purification [24].
Countercurrent chromatography using guanidinium ionic liquid biphasic systems achieves successful separation of eicosapentaenoic acid ethyl ester and docosahexaenoic acid ethyl ester with purities exceeding 95% in single-step operations [20]. The separation mechanism operates through differential hydrogen-bonding affinity, where guanidinium ionic liquids create distinct partition behaviors for the two ethyl esters [20]. This green separation technique incorporates easy ionic liquid recycling procedures, significantly reducing waste generation [20].
Eicosapentaenoic acid ethyl ester exhibits distinct thermodynamic characteristics that influence its stability and processing conditions. The thermodynamic behavior of the compound has been extensively studied through extraction and reaction kinetics research [1].
Enthalpy and Energy Requirements
The extraction thermodynamics reveal that eicosapentaenoic acid ethyl ester formation processes are endothermic, with an enthalpy change of 32.50 kilojoules per mole [1]. This positive enthalpy value indicates that energy input is required for efficient processing and synthesis reactions. The endothermic nature necessitates external heating during production processes, which has implications for industrial manufacturing protocols.
Entropy Changes and System Disorder
The entropy change associated with eicosapentaenoic acid ethyl ester systems is 0.10 kilojoules per mole per Kelvin [1]. This positive entropy change suggests increased molecular disorder during formation processes, contributing to the thermodynamic favorability at elevated temperatures. The entropy increase supports the spontaneous nature of formation reactions under appropriate thermal conditions.
Gibbs Free Energy and Spontaneity
Temperature-dependent Gibbs free energy values demonstrate the spontaneous nature of eicosapentaenoic acid ethyl ester formation across practical temperature ranges. At 333.15 Kelvin (60°C), the Gibbs free energy is -1.68 kilojoules per mole, becoming increasingly negative with temperature elevation to -4.75 kilojoules per mole at 363.15 Kelvin (90°C) [1]. These negative values confirm thermodynamic favorability and process spontaneity within typical processing temperature ranges.
Activation Energy and Kinetic Barriers
Oxidation kinetics studies reveal activation energy values ranging from 52.1 to 62.4 kilojoules per mole for eicosapentaenoic acid ethyl ester autoxidation processes [2] [3]. This relatively low activation energy indicates susceptibility to oxidative degradation, requiring careful handling and storage protocols. The activation energy values are characteristic of diffusion-controlled processes rather than chemically-controlled mechanisms.
Temperature Coefficient and Thermal Sensitivity
The temperature coefficient (Q10) for eicosapentaenoic acid ethyl ester oxidation approximates 2-3, indicating that reaction rates double to triple with each 10°C temperature increase [4]. This high thermal sensitivity necessitates stringent temperature control during storage and processing to maintain product integrity.
Parameter | Value | Temperature Range | Significance |
---|---|---|---|
Enthalpy change (ΔH) | 32.50 kJ/mol | 60-90°C | Endothermic process requiring energy input |
Entropy change (ΔS) | 0.10 kJ/mol·K | 60-90°C | Positive disorder increase |
Gibbs free energy (60°C) | -1.68 kJ/mol | 333.15 K | Spontaneous process |
Gibbs free energy (90°C) | -4.75 kJ/mol | 363.15 K | Enhanced spontaneity at higher temperature |
Activation energy (oxidation) | 52.1-62.4 kJ/mol | Variable | Moderate barrier to oxidation |
Eicosapentaenoic acid ethyl ester demonstrates highly selective solubility characteristics that significantly influence its applications and processing methodologies. The compound exhibits marked hydrophobicity combined with excellent miscibility in organic solvents.
Polar Organic Solvent Compatibility
The compound shows exceptional solubility in polar organic solvents, achieving concentrations of 100 milligrams per milliliter in dimethylformamide, dimethyl sulfoxide, and ethanol [5] [6]. This high solubility facilitates analytical procedures and enables efficient extraction protocols. The ready dissolution in ethanol is particularly significant for pharmaceutical formulations and supplement manufacturing processes.
Aqueous System Limitations
Eicosapentaenoic acid ethyl ester exhibits severe aqueous solubility restrictions, achieving only 0.15 milligrams per milliliter in phosphate buffered saline at physiological pH 7.2 [5] [6]. In pure water systems, the compound is essentially insoluble [7] [8]. This hydrophobic character necessitates specialized delivery systems for biomedical applications and requires organic co-solvents for aqueous preparations.
Hydrocarbon and Non-polar Solvent Systems
The compound demonstrates excellent compatibility with hydrocarbon solvents, particularly hexane, which is extensively utilized in purification and extraction protocols [9] [10]. The solubility in hexane-ethyl acetate mixtures enables effective chromatographic separations and purification procedures. Normal-phase chromatographic systems employing silica gel stationary phases with hexane-ethyl acetate mobile phases achieve efficient compound separation [9].
Extraction and Purification Solvent Systems
Solid-phase extraction protocols utilize the differential solubility characteristics of eicosapentaenoic acid ethyl ester. Hexane extraction from aminopropyl-silica columns achieves 70 ± 3 percent recovery when co-eluting with cholesteryl esters [10]. Secondary purification using octadecylsilyl columns with isopropanol-water (5:1, volume/volume) mobile phases enables separation from cholesteryl esters while maintaining compound integrity.
Industrial Processing Implications
The solubility profile necessitates organic solvent-based processing systems for large-scale manufacturing. Continuous liquid-liquid extraction protocols require 600 to 1000 milliliters of methylene chloride for single extraction procedures [11], though miniaturization efforts seek to reduce solvent consumption while maintaining extraction efficiency.
Solvent System | Solubility | Application | Extraction Efficiency |
---|---|---|---|
Dimethylformamide | 100 mg/ml | Research and analysis | Complete dissolution |
Dimethyl sulfoxide | 100 mg/ml | Research applications | Complete dissolution |
Ethanol | 100 mg/ml | Pharmaceutical formulations | Complete dissolution |
Phosphate buffered saline | 0.15 mg/ml | Biological systems | Limited bioavailability |
Water | Insoluble | Hydrophobic confirmation | Requires surfactants |
Hexane | Highly soluble | Extraction and purification | >70% recovery |
Isopropanol-water (5:1) | Soluble | Chromatographic separation | Effective separation |
Eicosapentaenoic acid ethyl ester exhibits complex oxidative behavior characterized by multiple mechanistic pathways and variable responses to antioxidant interventions. The compound's five double bonds create exceptional susceptibility to autoxidation while simultaneously providing opportunities for targeted stabilization strategies.
Autocatalytic Oxidation Kinetics
The oxidative degradation of eicosapentaenoic acid ethyl ester proceeds through distinct kinetic phases. The autocatalytic reaction phase progresses 1.5 to 2.5 times faster than the subsequent first-order reaction phase [4]. This biphasic behavior results from initial rapid peroxide accumulation followed by peroxide decomposition to secondary products. The autocatalytic phase dominates the initial oxidation period, creating rapid quality deterioration under aerobic conditions.
Oxygen Dependency and Reaction Mechanisms
Oxidation rate constants correlate with oxygen concentration according to Langmuir-type equations, where the Langmuir parameter remains temperature-independent [4]. This relationship indicates that oxygen availability directly controls oxidation rates, with saturation kinetics observed at high oxygen concentrations. The mechanism involves hydrogen abstraction at bis-allylic positions (carbons 7, 10, and 13), generating pentadienyl radicals that rapidly combine with molecular oxygen [12].
Temperature Effects on Oxidative Stability
Temperature profoundly influences eicosapentaenoic acid ethyl ester oxidative stability through activation energy considerations. The activation energy range of 52.1 to 62.4 kilojoules per mole indicates diffusion-controlled oxidation processes [2] [3]. Induction periods decrease markedly with temperature elevation, with Rancimat testing at 110°C providing accelerated aging equivalent to 50 to 100 times normal storage conditions [13] [14] [15].
Primary and Secondary Oxidation Products
Primary oxidation generates hydroperoxides through peroxyl radical intermediates, which subsequently decompose to form secondary products including aldehydes, ketones, and carboxylic acids [16] [17] [12]. Volatile secondary products, particularly formic acid and acetic acid, are detected through conductometric analysis during accelerated aging tests [18] [19]. The formation of these volatile compounds provides quantitative measures of oxidative progression.
Alpha-tocopherol Chain-breaking Mechanisms
Alpha-tocopherol functions as the primary chain-breaking antioxidant through hydrogen donation to peroxyl radicals, interrupting the propagation phase of lipid peroxidation [16] [20]. However, eicosapentaenoic acid ethyl ester formulations demonstrate only moderate stabilization with alpha-tocopherol alone, necessitating enhanced antioxidant strategies for optimal protection.
Advanced Antioxidant Synergies
Hydroxytyrosyl eicosapentaenoate (HT-EPA) represents a novel antioxidant specifically designed for eicosapentaenoic acid ethyl ester stabilization. This compound demonstrates significantly higher antioxidant capacity compared to alpha-tocopherol in both FRAP assays and Rancimat testing [21]. The lipophilic nature of HT-EPA ensures optimal integration into oil matrices while preserving the phenolic antioxidant functionality of hydroxytyrosol.
Rancimat Accelerated Testing Protocols
Standardized oxidative stability assessment employs Rancimat methodology at 110°C with 20 liters per hour air flow [13] [14] [15]. The technique measures conductivity increases resulting from volatile organic acid absorption in distilled water. Induction time values provide quantitative oxidative stability parameters, with longer induction times indicating superior stability characteristics.
Metal Catalysis and Pro-oxidant Effects
Transition metals, particularly copper(II) and iron(III), significantly accelerate eicosapentaenoic acid ethyl ester oxidation through catalysis of peroxide decomposition and radical generation [16] [17]. Metal chelation strategies using agents such as ethylenediaminetetraacetic acid can effectively minimize pro-oxidant metal effects in commercial formulations.
Storage and Handling Protocols
Optimal preservation requires refrigerated storage (0-10°C) under inert gas atmospheres with exclusion of light [22] [23]. The compound should be stored with appropriate antioxidant levels, typically 4 milligrams per gram of d-alpha-tocopherol [24], and containers should minimize headspace volume to reduce oxygen exposure.
Oxidation Parameter | Characteristic Value | Mechanistic Significance |
---|---|---|
Autocatalytic/first-order rate ratio | 1.5-2.5 | Biphasic oxidation kinetics |
Activation energy | 52.1-62.4 kJ/mol | Diffusion-controlled process |
Temperature coefficient (Q10) | 2-3 | High thermal sensitivity |
Induction time variability | Temperature dependent | Predictable stability assessment |
Oxygen saturation kinetics | Langmuir-type relationship | Controlled by oxygen availability |
Primary oxidation sites | Carbons 7, 10, 13 | Multiple vulnerability points |
Secondary product formation | Aldehydes, acids, ketones | Volatile compound generation |
Antioxidant | Mechanism | Relative Effectiveness | Optimal Concentration |
---|---|---|---|
Alpha-tocopherol | Chain-breaking radical scavenger | Moderate (reference standard) | 4 mg/g oil |
Hydroxytyrosyl eicosapentaenoate | Lipophilic phenolic antioxidant | Significantly superior | 20 mM maximum effectiveness |
Mixed tocopherols | Multiple chain-breaking mechanisms | Enhanced vs. alpha-tocopherol alone | Variable composition |
Ascorbyl palmitate | Regenerating antioxidant | Synergistic with primary antioxidants | Low concentrations |
Rosemary extract | Natural phenolic compounds | Effective for omega-3 systems | Extract-dependent |